molecular formula C13H4Cl4N2O7 B1274130 Bis(2,4-dichloro-5-nitrophenyl) carbonate CAS No. 39489-75-3

Bis(2,4-dichloro-5-nitrophenyl) carbonate

Cat. No. B1274130
CAS RN: 39489-75-3
M. Wt: 442 g/mol
InChI Key: CVUDBPILLYLOSC-UHFFFAOYSA-N
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Description

Bis(2,4-dichloro-5-nitrophenyl) carbonate is a chemical compound that has been studied for various applications, including its use as a photolabile protecting group for ketones and aldehydes, as well as its potential in the field of non-linear optics (NLO) and as a fungicide for leather. The compound is characterized by the presence of nitrophenyl groups and a carbonate central unit, which can undergo various chemical reactions and exhibit unique physical and chemical properties.

Synthesis Analysis

The synthesis of bis(4-nitrophenyl) carbonate derivatives has been optimized using bis(trichloromethyl) carbonate with 4-nitrophenol under specific conditions, such as the use of tetraethylammonium bromide as a phase transfer catalyst, to achieve high yields . This method provides a pathway to synthesize bis(2,4-dichloro-5-nitrophenyl) carbonate analogs by substituting the appropriate nitrophenol derivatives.

Molecular Structure Analysis

Structural analysis of related compounds, such as bis[(E)-2-(2,4-dichloro-5-nitrostyryl)-1,3-benzothiazole] hydrate, reveals that these molecules can exhibit different dihedral angles between aromatic rings, which can influence their physical and chemical properties . The molecular structure of bis(2,4-dichloro-5-nitrophenyl) carbonate would likely show similar characteristics, with the potential for intramolecular interactions affecting its conformation and reactivity.

Chemical Reactions Analysis

Bis(4-nitrophenyl) carbonate and related compounds have been shown to hydrolyze under certain conditions, releasing free nitrophenols . This reactivity suggests that bis(2,4-dichloro-5-nitrophenyl) carbonate could also undergo hydrolysis, potentially under mildew-growing conditions, which is relevant for its application as a leather fungicide.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-nitrophenyl) carbonate have been studied through spectroscopic methods and quantum chemical computations, revealing insights into its NLO properties and the influence of its molecular structure on vibrational frequencies . These studies suggest that bis(2,4-dichloro-5-nitrophenyl) carbonate would also exhibit interesting spectroscopic characteristics and potentially useful NLO properties.

Scientific Research Applications

Synthesis Technologies

Bis(2,4-dichloro-5-nitrophenyl) carbonate is utilized in advanced synthesis technologies. A study demonstrated the optimization of synthesis technology for related compounds using bis(trichloromethyl) carbonate with specific catalysts under controlled conditions, achieving high yield rates (Chao, 2009).

Polymerization Catalysts

This compound plays a role in polymerization processes. Research has shown that certain diphenol-amides derived from this compound can be polymerized under phase transfer conditions using quaternary ammonium salts as catalysts (Tagle et al., 1997).

Kinetic Studies

Kinetic studies of phenolysis reactions with bis(2,4-dichloro-5-nitrophenyl) carbonate and related compounds have provided insights into the reaction mechanisms and the role of different substrates and conditions (Castro et al., 2001).

Corrosion Inhibition

Investigations into the effects of substituted oxadiazoles, including compounds similar to bis(2,4-dichloro-5-nitrophenyl) carbonate, have been conducted to understand their role in inhibiting corrosion of metals in acidic environments (Lagrenée et al., 2001).

Pyridinolysis Mechanisms

Research on the reactions of bis(2,4-dichloro-5-nitrophenyl) carbonate with pyridines has contributed to a deeper understanding of pyridinolysis mechanisms, highlighting the importance of the nature of the substrate and the amine in the reaction process (Castro et al., 2008).

Leather Fungicides

Studies have revealed that certain derivatives of bis(2,4-dichloro-5-nitrophenyl) carbonate can act as effective fungicides for leather, providing potential applications in the preservation and maintenance of leather products (Dahl & Kaplan, 1960).

Synthesis of Non-Isocyanate Polyurethanes

Innovative approaches using bis(2,4-dichloro-5-nitrophenyl) carbonate derivatives for the synthesis of biobased non-isocyanate polyurethanes have been explored. This includes the synthesis of NIPUs via polyaddition reactions, showcasing an alternative method for obtaining polyurethanes without toxic phosgene or isocyanates (Zhang et al., 2017).

Phosphorylation in Nucleotide Chemistry

Bis(2,4-dichloro-5-nitrophenyl) carbonate analogs have been used as phosphorylating agents in nucleotide chemistry, enabling efficient synthesis of nucleoside phosphotriesters (Himmelsbach et al., 1987).

Hydrolysis Studies

The compound has been a subject in the study of hydrolysis rates of diaryl carbonates, providing insights into the behavior of these compounds under different acidic conditions (Nicholls & Tillett, 1972).

properties

IUPAC Name

bis(2,4-dichloro-5-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDBPILLYLOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192623
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dichloro-5-nitrophenyl) carbonate

CAS RN

39489-75-3
Record name Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester)
Source CAS Common Chemistry
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Knekta, PL Andersson, M Johansson, M Tysklind - Chemosphere, 2004 - Elsevier
The aim of our study was to chemically characterize a set of priority substances in order to systematically select a representative set of heterogeneous substances for experimental …
Number of citations: 14 www.sciencedirect.com
M Pavan, A Worth - … . Available online at: http://ihcp. jrc …, 2008 - publications.jrc.ec.europa.eu
This report provides the results of exploratory research carried out during 2007 and 2008 within the JRC’s Institute for Health & Consumer Protection. The research focused on the …
Number of citations: 25 publications.jrc.ec.europa.eu
LD Olsen, JF Valder, JM Carter, JS Zogorski - 2013 - pubs.usgs.gov
A total of 2,541 constituents were evaluated and prioritized for national-and regional-scale ambient monitoring of water and sediment in the United States. This prioritization was done …
Number of citations: 11 pubs.usgs.gov
T Stiehl, J Pfordt, M Ende - Journal für Verbraucherschutz und …, 2008 - Springer
Basierend auf dem 1975 von Goldberg erstellten Modell der „Globalen Destillation“ (nordwärts gerichteter Transport von flüchtigen Schadstoffen aus den gemäßigten und tropischen …
Number of citations: 13 link.springer.com

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